molecular formula C17H22N4O4 B2932845 N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946248-31-3

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Katalognummer: B2932845
CAS-Nummer: 946248-31-3
Molekulargewicht: 346.387
InChI-Schlüssel: DWUBEXVHFTYQGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with methoxy and methyl groups. The acetamide side chain features a cyclohexyl moiety, enhancing steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to the structural versatility of pyridopyrimidines, which are known for kinase inhibition and anticancer activity.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-20-15-14(12(25-2)8-9-18-15)16(23)21(17(20)24)10-13(22)19-11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUBEXVHFTYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H24N4O4
  • Molecular Weight : 360.414 g/mol
  • IUPAC Name : N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

The compound is characterized by a complex structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly in the context of cancer research and enzyme inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide. In a study evaluating various pyrido[2,3-d]pyrimidines, it was found that certain derivatives exhibited significant inhibitory effects on cancer cell lines such as NCI-H1975 and A549. The IC50 values for these compounds ranged from 0.297 μM to over 50 μM depending on the specific structure and substituents present .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases associated with cancer progression. For instance, compounds containing pyrido[2,3-d]pyrimidine structures have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) kinase activity effectively. The inhibition rates observed in studies were below 36% at a concentration of 0.1 μM for several tested derivatives .

Comparative Efficacy

A comparative analysis of different structural analogs indicated that modifications to the side chains significantly impacted biological activity. For example:

CompoundCell LineIC50 (μM)
B1H197515.629 ± 1.03
B8A5490.440 ± 0.039
B9H1975Superior to B3

This data suggests that structural optimization is crucial for enhancing the efficacy of these compounds against specific cancer cell lines .

Study on Pyrido[2,3-d]pyrimidines

In one notable study published in April 2023, researchers synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that while some compounds showed promising activity, others exhibited minimal effects due to structural limitations that hindered their ability to interact with target proteins effectively .

Analysis of Side Chain Modifications

Another investigation focused on the influence of side chain modifications on the biological activity of pyrido[2,3-d]pyrimidines. The introduction of halogen groups was found to enhance cytotoxicity against specific cancer cell lines significantly. This suggests that careful design and modification of side chains can lead to improved therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Molecular Weight Melting Point (°C)
Target Compound Pyrido[2,3-d]pyrimidine 5-methoxy, 1-methyl, cyclohexylacetamide Not Provided Not Provided
Pyrido-thieno-pyrimidinone 7-methyl, phenylamino, acetylated side chain 369.44 143–145
Dihydropyrimidinylthio Dichlorophenyl, methylpyrimidine, thioether linkage 344.21 230

Key Observations :

  • The target compound’s pyrido[2,3-d]pyrimidine core lacks the thieno ring present in , reducing aromatic π-system complexity .
  • ’s dichlorophenyl substituent introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group .

Physicochemical Properties

Table 2: Spectral and Analytical Data Comparison

Compound IR Peaks (cm⁻¹) ^1^H-NMR Highlights (δ, ppm) Elemental Analysis (C/N/S)
Target Compound Expected: ~1,730 (C=O) Cyclohexyl protons (1.0–2.0), methoxy (~3.8) Not Provided
1,730 (C=O), 1,690 (C=O) Acetyl (2.10), NCH3 (2.50), aromatic (7.37–7.47) C: 58.35%, N: 18.69%, S: 8.41%
Not Provided SCH2 (4.12), dichlorophenyl (7.28–7.82) C: 45.29%, N: 12.23%, S: 9.30%

Key Observations :

  • The target compound’s IR spectrum would resemble ’s carbonyl peaks but include additional methoxy C-O stretching (~1,250 cm⁻¹) .
  • The cyclohexyl group in the target compound would produce complex aliphatic proton signals in NMR, unlike the aromatic patterns in and .
  • ’s lower carbon content (45.29% vs. 58.35% in ) reflects the dichlorophenyl group’s higher halogen content .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.